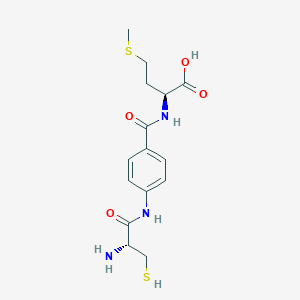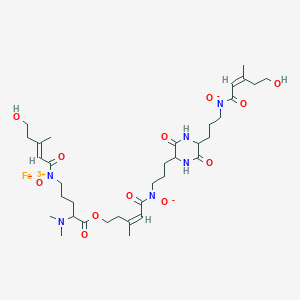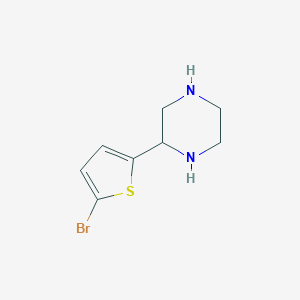
FTase Inhibitor II
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment
FTase Inhibitor II has been studied extensively for its potential in cancer treatment . It targets the farnesylation of Ras protein, a process that is crucial for the functional activation of Ras . Ras proteins are regulators of cell proliferation and differentiation and are closely related to the development of many cancers . By inhibiting farnesyl transferase, FTase Inhibitor II prevents Ras protein from completing farnesylation modification, thereby serving as a molecularly targeted anticancer drug .
Pancreatic Cancer
FTase inhibitors, including FTase Inhibitor II, have been reported for the treatment of pancreatic cancer . The inhibitors target the farnesylation of Ras proteins, which are often mutated in pancreatic cancer, thereby disrupting the signaling pathways that promote cancer growth .
Lung Cancer
Similarly, FTase Inhibitor II has been used in the treatment of lung cancer . By inhibiting the farnesylation of Ras proteins, it disrupts the signaling pathways that are often overactive in lung cancer cells .
Colon Cancer
FTase Inhibitor II has also been reported for the treatment of colon cancer . The drug targets the farnesylation of Ras proteins, which are often mutated in colon cancer, thereby disrupting the signaling pathways that promote cancer growth .
Hutchinson-Gilford Progeria Syndrome (HGPS)
HGPS is a rare genetic condition characterized by rapid aging in children. FTase inhibitors, including FTase Inhibitor II, have been used in the treatment of HGPS . The drug targets the farnesylation of progerin, a mutant form of lamin A that accumulates in the cells of HGPS patients .
Premature Aging (Progeroid) Syndromes
In addition to HGPS, FTase inhibitors have been used in the treatment of other progeroid syndromes . These conditions, like HGPS, are characterized by premature aging, and the drugs work by targeting the farnesylation of mutant proteins that accumulate in the cells .
Inhibitory Activity
FTase Inhibitor II has shown strong inhibitory activity against FTase. For example, pyrrorole imidazoldione 1c, 1d, pyroglutamine 7b, 7e, and β-enamine 2e were potent in the low nanomolar range through farnesyl inhibition experiments, with 7b showing the strongest inhibitory activity against FTase (IC 50 = 2 nM) .
Cell Proliferation
FTase Inhibitor II has shown inhibitory effects on the proliferation of various cancer cells . For instance, compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM .
Mecanismo De Acción
Target of Action
FTase Inhibitor II is a potent inhibitor of Farnesyltransferase (FTase) . FTase is a key enzyme that catalyzes the farnesylation of Ras protein . Ras proteins, which are regulators of cell proliferation and differentiation, are among the proteins undergoing farnesylation . Ras protein is closely related to the occurrence of cancer, and gain-of-function mutations of Ras gene have been found in about 27% of human cancers .
Mode of Action
FTase Inhibitor II acts by inhibiting farnesyl transferase, which prevents Ras protein from completing farnesylation modification . This inhibition disrupts the ability of the Ras protein to bind to the plasma membrane, thereby interrupting signal transduction .
Biochemical Pathways
The primary biochemical pathway affected by FTase Inhibitor II is the farnesylation of Ras protein . Farnesylation is a type of protein prenylation, a key mechanism by which the functional association of proteins to membranes is mediated . By inhibiting FTase, FTase Inhibitor II disrupts this process, affecting the regulation and control of cytoplasmic signaling pathways involved in various normal cellular processes .
Result of Action
The inhibition of farnesylation by FTase Inhibitor II prevents the proper functioning of the Ras protein . This can lead to a variety of cellular effects, including the potential to inhibit the development of many cancers .
Direcciones Futuras
FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .
Propiedades
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)





